molecular formula C9H14BF3O2 B1591491 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane CAS No. 1011460-68-6

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane

Cat. No. B1591491
M. Wt: 222.01 g/mol
InChI Key: GGSSZVWESZQFOZ-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane, or TMT-TFP, is a new compound that was recently synthesized and is gaining attention for its potential scientific research applications. It is a boron-containing compound with a unique structure that is stable and non-toxic, making it an ideal candidate for laboratory experiments.

Scientific Research Applications

Improved Synthesis and Catalytic Applications

  • Heck versus Suzuki Coupling : 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane exhibits superior stability and reactivity compared to vinylboronate pinacol ester. It shows enhanced selectivity for Heck versus Suzuki coupling with aryl iodides and bromides, demonstrating its utility in advanced organic synthesis (Lightfoot et al., 2003).

Chemical Reactions and Derivatives

  • Reaction with Dinitriles : The compound reacts with bis(2-cyanoethyl) ether and bis[2-(2-cyanoethoxy)ethyl] ether, leading to bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives. These are hydrolyzed in aqueous alkali to yield 4-amino-4-methyl-2-pentanol (Kuznetsov, Brusilovskii & Mazepa, 2010).
  • Borylation of Aryl Halides : It serves as a stable and inexpensive borylation reagent. When combined with Buchwald's palladium catalyst, it facilitates the borylation of reactive iodides, bromides, and triflates, producing boronic esters efficiently (PraveenGanesh et al., 2010).

Synthesis and Structural Analysis

  • Synthesis and Derivatives : 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane was synthesized and characterized. This included studies of its reactivity and the formation of corresponding ethyl and vinyl analogs, as well as Diels-Alder adducts (Woods & Strong, 1967).
  • Conformational Analysis : Studies on conformational isomerization of 4,4,6-trimethyl- and 4,4,6,6-tetramethyl-1,3,2-dioxaborinanes have been conducted. These studies included quantum-chemical calculations and NMR spectroscopic analysis, providing insights into the equilibrium between different conformers (Kuznetsov, 2011).

Specialized Applications

  • Silylboranes Synthesis : The reaction of triorganosilyllithium reagents with pinacolborane or isopropoxypinacolborane has been applied to synthesize 2-(triorganosilyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, indicating its utility in producing new organometallic compounds (Suginome, Matsuda & Ito, 2000).

properties

IUPAC Name

4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BF3O2/c1-6-5-8(3,4)15-10(14-6)7(2)9(11,12)13/h6H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSSZVWESZQFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C(=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585994
Record name 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane

CAS RN

1011460-68-6
Record name 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1011460-68-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane
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4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane
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Citations

For This Compound
2
Citations
WX Lin - 2023 - open.library.ubc.ca
This thesis discusses the applications of protected boronic acids in organic synthesis and radioactive tracer design with focus on N-methyliminodiacetyl (MIDA) ester and …
Number of citations: 2 open.library.ubc.ca
M Li, JS Fossey, TD James - 2015 - books.google.com
The ability to monitor analytes within physiological, environmental, and industrial scenarios is of prime importance in many scenarios. Chemists have striven to mimic nature’s ability to …
Number of citations: 19 books.google.com

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